Ethyl 2-phenyloxetane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

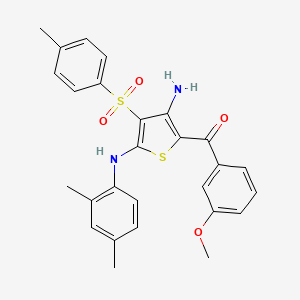

Ethyl 2-phenyloxetane-2-carboxylate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 206.24 and is in liquid form .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, there are general methods for the synthesis of oxetanes. For instance, the Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane .Molecular Structure Analysis

The InChI code for this compound is1S/C12H14O3/c1-2-14-11(13)12(8-9-15-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 2-phenyloxetane-2-carboxylate serves as a versatile intermediate in organic synthesis. It has been used in the synthesis of phenylalkyloxiranecarboxylic acid derivatives, showcasing remarkable blood glucose-lowering activities in rats. Such compounds are prepared with specific substituents on the phenyl ring, indicating the compound's utility in developing hypoglycemic agents (Eistetter & Wolf, 1982). Furthermore, it participates in phosphine-catalyzed [4 + 2] annulations to create highly functionalized tetrahydropyridines, demonstrating the compound's role in generating complex nitrogen-containing cycles (Zhu, Lan, & Kwon, 2003).

Biological Activities

In pharmacological research, derivatives of this compound have been evaluated for various biological activities. For instance, its derivatives have been synthesized and tested for their antimalarial activities, offering potential pathways for developing new antimalarial agents (Ningsanont et al., 2003). Additionally, studies on enzymatic kinetic resolution of primary amines using carboxylic acids and their ethyl esters as acyl donors have showcased the compound's significance in achieving high enantioselectivity under optimized conditions (Nechab et al., 2007).

Material Science Applications

This compound also finds applications in material science, particularly in polymer chemistry. For example, its utilization in enzymatically catalyzed oxidative polymerizations offers innovative pathways to synthesize new polymeric materials (Pang, Ritter, & Tabatabai, 2003). Moreover, the compound has been involved in studies focusing on the synthesis and characterization of water-soluble dendritic macromolecules, indicating its role in advancing dendrimer technology (Pesak, Moore, & Wheat, 1997).

Mecanismo De Acción

Target of Action

Ethyl 2-phenyloxetane-2-carboxylate is an oxetane derivative. Oxetanes are a class of compounds that have been found to have various biological activities . .

Mode of Action

Oxetanes in general are known to be configurationally unstable , which could potentially influence their interaction with biological targets.

Propiedades

IUPAC Name |

ethyl 2-phenyloxetane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-11(13)12(8-9-15-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWGDQUAHXIORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)

![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)

![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)

![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)